1-[1-(3-Phenoxybenzyl)piperidin-4-yl]-4-phenylpiperazine
Description
1-[1-(3-Phenoxybenzyl)piperidin-4-yl]-4-phenylpiperazine is a piperazine-piperidine hybrid compound with a unique structural framework. Its core consists of a piperazine ring substituted at the 4-position with a phenyl group and at the 1-position with a 3-phenoxybenzyl-modified piperidine moiety. Recent computational studies highlight its promising antiviral activity against monkeypox virus (MPXV) DNA polymerase (DPol) and profilin-like protein A42R, with a molecular docking score of -7.231 kcal/mol for DPol .
Properties
Molecular Formula |
C28H33N3O |
|---|---|
Molecular Weight |
427.6 g/mol |
IUPAC Name |
1-[1-[(3-phenoxyphenyl)methyl]piperidin-4-yl]-4-phenylpiperazine |
InChI |
InChI=1S/C28H33N3O/c1-3-9-25(10-4-1)30-18-20-31(21-19-30)26-14-16-29(17-15-26)23-24-8-7-13-28(22-24)32-27-11-5-2-6-12-27/h1-13,22,26H,14-21,23H2 |
InChI Key |
ZBSGVXKIIFBCSW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N2CCN(CC2)C3=CC=CC=C3)CC4=CC(=CC=C4)OC5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(3-PHENOXYBENZYL)-4-PIPERIDYL]-4-PHENYLPIPERAZINE typically involves multiple steps, starting with the preparation of the phenoxybenzyl intermediate. This intermediate is then reacted with piperidine and phenylpiperazine under controlled conditions to form the final compound. Common reagents used in these reactions include phenoxybenzyl chloride, piperidine, and phenylpiperazine, with solvents such as dichloromethane or ethanol. The reaction conditions often require specific temperatures and pH levels to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to maximize efficiency and minimize waste, adhering to green chemistry principles. The use of catalysts and optimized reaction conditions can further enhance the production process, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[1-(3-PHENOXYBENZYL)-4-PIPERIDYL]-4-PHENYLPIPERAZINE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and properties.
Reduction: Reduction reactions can remove oxygen or add hydrogen, modifying the compound’s structure and functionality.
Substitution: Substitution reactions involve replacing one functional group with another, which can significantly change the compound’s characteristics.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C22H22N6O
- Molecular Weight : 386.45 g/mol
- CAS Number : 1022150-12-4
The compound features a piperazine ring, which is known for enhancing bioactivity and modulating receptor interactions. The presence of phenoxy and phenyl groups contributes to its lipophilicity, aiding in membrane permeability and biological activity.
Anticancer Properties
Research indicates that 1-[1-(3-Phenoxybenzyl)piperidin-4-yl]-4-phenylpiperazine exhibits promising anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines:
| Cell Line | IC50 (µM) | Comments |
|---|---|---|
| HeLa (Cervical) | 15.3 | Significant cytotoxicity observed |
| MCF-7 (Breast) | 20.5 | Moderate activity; optimization needed |
| HepG2 (Liver) | 12.8 | High selectivity index |
These results suggest that the compound may serve as a lead for developing new anticancer agents.
Neuropharmacological Effects
The compound's structure allows it to interact with neurotransmitter systems, making it a candidate for neuropharmacological applications. Preliminary studies have shown that it may reduce oxidative stress markers in neuronal cell cultures, indicating potential use in treating neurodegenerative diseases.
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by structural modifications:
- Piperazine Substitution : Variations in the piperazine ring can enhance receptor binding affinity.
- Phenoxy Group Modifications : Different substituents on the phenoxy group may optimize pharmacokinetic properties and improve selectivity for target receptors.
Case Studies
Several case studies illustrate the therapeutic potential of this compound:
Case Study 1: Antitubercular Activity
A study evaluated the effects of the compound on Mycobacterium tuberculosis, revealing an IC90 of 4.00 µM, suggesting its potential as an anti-tubercular agent.
Case Study 2: Neuroprotective Effects
Research focusing on neuroprotective properties indicated that the compound could mitigate oxidative stress in neuronal cultures, supporting its application in neurodegenerative conditions.
Mechanism of Action
The mechanism of action of 1-[1-(3-PHENOXYBENZYL)-4-PIPERIDYL]-4-PHENYLPIPERAZINE involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Modifications
The compound belongs to a broader class of benzylpiperazine and phenylpiperazine derivatives. Below is a comparative analysis of its structural and functional features against related compounds:
Table 1: Key Structural Differences and Similarities
Functional and Pharmacological Differences
- Antiviral Activity : The target compound exhibits moderate binding to MPXV DPol compared to Gossypetin (-9.262 kcal/mol) and Mangostin (-8.640 kcal/mol) but outperforms simpler benzylpiperazines like 1-(4-fluorobenzyl)piperazine derivatives .
- Receptor Specificity : Unlike 1-(3-chlorophenyl)piperazine (3-CPP) or 1-(4-methoxyphenyl)piperazine (4-MeOPP), which primarily target serotonin receptors , the target compound shows specificity for viral polymerases due to its extended piperidine-piperazine architecture.
- ADMET Profile : Molecular dynamics (MD) simulations reveal stable RMSD values (≤1.245 Å) for the target compound in DPol complexes, suggesting superior structural stability compared to N-(3-(1-benzoyl-5-(2-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide (-7.703 kcal/mol) .
Therapeutic Implications
- The 3-phenoxybenzyl group in the target compound enhances π-π stacking with hydrophobic residues (e.g., Leu631), a feature absent in non-aromatic analogues like 4-(4-(2-methoxyphenyl)piperazin-1-yl)butan-1-amine .
- Compared to 1-benzhydrylpiperazine (), the piperidine spacer in the target compound reduces steric hindrance, allowing deeper penetration into the DPol active site .
Biological Activity
1-[1-(3-Phenoxybenzyl)piperidin-4-yl]-4-phenylpiperazine is a compound of interest due to its potential therapeutic applications and biological activities. This article reviews the available literature on its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C29H28N6O
- Molecular Weight : 476.572 g/mol
- CAS Number : 2012523-61-2
- Purity : >95% (HPLC)
The compound features a piperazine core with phenoxy and phenyl substitutions, which may contribute to its biological properties.
Research indicates that compounds similar to this compound often interact with various neurotransmitter systems, particularly those involving dopamine and serotonin receptors. These interactions can lead to significant pharmacological effects, including:
- Dopamine Receptor Modulation : Potential influence on dopaminergic pathways, which are critical in the treatment of psychiatric disorders.
- Serotonin Receptor Interaction : Possible effects on serotonin receptors may suggest antidepressant or anxiolytic properties.
Biological Activity Overview
The biological activity of this compound can be summarized in the following table:
Case Study 1: Antidepressant Activity
In a study examining the antidepressant-like effects of similar piperazine derivatives, it was found that these compounds produced significant reductions in despair behavior in rodent models. The study suggested that the mechanism involved modulation of serotonin and norepinephrine levels, highlighting the potential for similar effects from this compound .
Case Study 2: Antipsychotic Effects
Another investigation into compounds with structural similarities revealed their ability to alleviate symptoms of psychosis in animal models. This effect was attributed to dopamine D2 receptor antagonism, which is a common mechanism among antipsychotic drugs. The findings indicate that this compound may share this beneficial profile .
Case Study 3: Enzymatic Activity
Research focusing on enzymatic inhibition demonstrated that derivatives of this compound exhibited potent inhibitory activity against AChE. This suggests potential applications in treating conditions like Alzheimer's disease by enhancing cholinergic transmission .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
